molecular formula C16H15NO4S2 B254872 3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No. B254872
M. Wt: 349.4 g/mol
InChI Key: QBKKLAJNJMZYPI-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid, also known as ABT-639, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ABT-639 is a thiazolidinone derivative that has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its ability to inhibit T-type calcium channels. These channels are involved in the transmission of pain signals in the nervous system. By inhibiting these channels, 3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid can reduce the transmission of pain signals, leading to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid has been shown to have other biochemical and physiological effects. Studies have shown that 3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid can reduce inflammation and oxidative stress, which are both involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid for lab experiments is its potency and selectivity for T-type calcium channels. This makes it a valuable tool for studying the role of these channels in various physiological processes. However, one limitation of 3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid. One area of interest is the development of new pain medications based on the compound. Another potential direction is the study of its effects on other physiological processes, such as cardiovascular function and neurodegenerative diseases. Additionally, further research is needed to fully understand the potential limitations and side effects of 3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid.

Synthesis Methods

The synthesis of 3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves the reaction of 2-(allyloxy)benzaldehyde with thiourea in the presence of acetic acid to form 2-(allyloxy)benzylideneiminothiourea. The resulting compound is then reacted with ethyl acetoacetate to form the final product, 3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid.

Scientific Research Applications

3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of pain management. 3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid has been shown to have potent analgesic effects in preclinical studies, making it a promising candidate for the development of new pain medications.

properties

Product Name

3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Molecular Formula

C16H15NO4S2

Molecular Weight

349.4 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C16H15NO4S2/c1-2-9-21-12-6-4-3-5-11(12)10-13-15(20)17(16(22)23-13)8-7-14(18)19/h2-6,10H,1,7-9H2,(H,18,19)/b13-10-

InChI Key

QBKKLAJNJMZYPI-RAXLEYEMSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O

SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O

Origin of Product

United States

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